(1S)-2,2-difluorocyclopropanamine;hydrochloride

Description

BenchChem offers high-quality (1S)-2,2-difluorocyclopropanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S)-2,2-difluorocyclopropanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-2,2-difluorocyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSNWLHFBOKGGL-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C1(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of the Gem-Difluoro Cyclopropyl Moiety in Modern Chemistry

An In-Depth Technical Guide to (1S)-2,2-difluorocyclopropanamine hydrochloride

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The gem-difluorocyclopropane unit, a conformationally constrained scaffold, has emerged as a particularly valuable motif. This structural element can act as a bioisostere for carbonyl groups, enhance metabolic stability by fortifying adjacent positions against oxidative degradation, and fine-tune lipophilicity and binding interactions.[3]

(1S)-2,2-difluorocyclopropanamine hydrochloride is a chiral building block that provides researchers and drug development professionals with direct access to this privileged scaffold. Its hydrochloride salt form enhances stability, solubility in aqueous media, and ease of handling compared to the free base. This guide offers a comprehensive overview of its chemical properties, synthesis, handling, and applications, providing the technical insights necessary for its effective utilization in research and development.

Molecular Structure and Identification

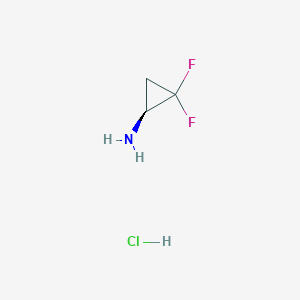

The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and identity. (1S)-2,2-difluorocyclopropanamine hydrochloride is characterized by a three-membered carbon ring, a geminal difluoro substitution at the C2 position, and an amine group at the C1 position with a defined (S) stereochemistry.

Caption: Chemical structure of (1S)-2,2-difluorocyclopropanamine hydrochloride.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Compound Name | (1S)-2,2-difluorocyclopropanamine hydrochloride | - |

| Synonyms | (S)-2,2-difluorocyclopropan-1-amine hydrochloride | [4] |

| CAS Number | 2306252-66-2 (for S-enantiomer) | [4] |

| Molecular Formula | C₃H₆ClF₂N | [4] |

| Molecular Weight | 129.54 g/mol | [4] |

| InChI Key | WSSNWLHFBOKGGL-DKWTVANSSA-N | [4] |

| InChI Code | 1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1 |[4] |

Note: Data corresponds to the (S)-enantiomer, which is commercially available. The (1S) designation in the topic refers to this enantiomer.

Physicochemical Properties

The physical properties of the compound are critical for designing experimental conditions, including reaction setups, solvent selection, and purification strategies.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Solid | [4] |

| Melting Point | ca. 145 °C (for racemic mixture) | [5] |

| Solubility | Water-soluble | [5] |

| Purity | ≥95% | [4] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [4] |

| Hygroscopicity | Sensitive; may be hygroscopic |[5] |

The hydrochloride salt form confers water solubility, which is advantageous for certain reaction types and for biological assays.[5] However, its hygroscopic nature necessitates storage under an inert, dry atmosphere to maintain its integrity.[5]

Synthesis Pathway: A Conceptual Overview

The synthesis of gem-difluorocyclopropane derivatives is a well-established field, primarily relying on the generation and subsequent trapping of difluorocarbene. Understanding this causality is key to appreciating the compound's origins and potential impurities.

Caption: Generalized synthetic workflow for 2,2-difluorocyclopropanamine hydrochloride.

The core of the synthesis involves the [2+1] cycloaddition of difluorocarbene with an appropriate alkene.[1] Difluorocarbene can be generated from various precursors, such as (trifluoromethyl)trimethylsilane (TMSCF₃) activated by a halide source, which is often preferred for its safety and efficiency over older methods like dehydrohalogenation of halodifluoromethanes.[1] The choice of a chiral auxiliary or subsequent chiral resolution is necessary to obtain the desired (1S)-enantiomer.

Example Protocol: Hydrochloride Salt Formation

This protocol describes the final step of the synthesis, converting the free amine to its hydrochloride salt, a common procedure for improving the stability and handling of amine compounds. This is adapted from a documented procedure for a similar molecule.[6]

Objective: To convert (1S)-2,2-difluorocyclopropanamine (free base) to its hydrochloride salt.

Materials:

-

(1S)-2,2-difluorocyclopropanamine

-

Methanol (MeOH), anhydrous

-

Hydrochloric acid (e.g., 37% aqueous solution or 2M solution in diethyl ether)

-

Diethyl ether, anhydrous

-

Stir plate and magnetic stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolution: Dissolve the (1S)-2,2-difluorocyclopropanamine free base (1.0 eq) in a minimal amount of anhydrous methanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Acidification: While stirring, slowly add a slight excess (1.1 eq) of hydrochloric acid. If using an ethereal HCl solution, it can be added directly. If using concentrated aqueous HCl, the addition should be particularly slow to manage the exotherm.

-

Precipitation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. The hydrochloride salt will often precipitate during this time. If precipitation is slow, anhydrous diethyl ether can be added as an anti-solvent to induce crystallization.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Drying: Dry the solid product under high vacuum to afford the final (1S)-2,2-difluorocyclopropanamine hydrochloride.

Self-Validation: The success of the protocol is validated by the formation of a solid precipitate. The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹⁹F NMR, and melting point analysis.

Reactivity, Stability, and Applications

Stability and Reactivity Profile

The compound's utility is defined by its stability under storage and its predictable reactivity in chemical transformations.

-

Chemical Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere).[7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[7]

-

Conditions to Avoid: Dust generation should be minimized.[7]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may release toxic fumes of carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7]

The primary reactive handle is the amine group, which behaves as a typical primary amine. It can undergo nucleophilic addition, acylation, alkylation, and other standard amine chemistries, making it a versatile synthon for building more complex molecules.

The Role of Bioisosterism in Drug Design

A key driver for the use of this compound in drug discovery is the concept of bioisosterism, where the gem-difluoromethylene group (CF₂) serves as a non-hydrolyzable mimic of a carbonyl (C=O) or ether (-O-) group. This substitution can dramatically improve a drug candidate's metabolic stability without sacrificing binding affinity.

Caption: Bioisosteric relationship between a carbonyl and a gem-difluoro group.

Applications in Research

(1S)-2,2-difluorocyclopropanamine hydrochloride is a valuable building block for synthesizing novel therapeutic agents and agrochemicals.[5] Its constrained, fluorinated structure is found in molecules designed to target a range of biological processes.

-

Antiviral Agents: Fluorinated cyclopropylamines are key components in the development of potent antiviral drugs, including inhibitors of viral enzymes like neuraminidase.[3] The rigid scaffold can help optimize interactions within a protein's binding pocket.

-

Antibacterial Agents: Novel quinolone derivatives incorporating a fluorocyclopropylamine moiety have demonstrated excellent antibacterial activity, particularly against Gram-positive bacteria, by inhibiting bacterial DNA topoisomerase IV.[8]

-

Agrochemicals: The compound is utilized in the synthesis of innovative agrochemicals, contributing to the development of next-generation pesticides and herbicides with improved efficacy and environmental profiles.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The following information is synthesized from supplier Safety Data Sheets (SDS).

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement | Signal Word | Pictogram | Source(s) |

|---|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 (Exclamation Mark) | [4] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) | [4][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) | [4][7] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |[4][7] |

Safe Handling Protocol

Objective: To outline the necessary precautions for safely handling (1S)-2,2-difluorocyclopropanamine hydrochloride in a laboratory setting.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations low.[7][9]

-

Ensure an eyewash station and safety shower are readily accessible.[7][9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles or glasses with side protection. A face shield may be appropriate for larger quantities.[7][10]

-

Hand Protection: Wear impervious protective gloves (e.g., nitrile) inspected for integrity before use.[9][10]

-

Skin and Body Protection: Wear a standard laboratory coat. For tasks with a higher risk of spillage, consider additional protective clothing.[10]

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH- or CEN-certified respirator.[7]

Handling Procedures:

-

Avoid all contact with skin, eyes, and clothing.[7]

-

Avoid breathing dust. Minimize dust generation and accumulation during handling.[7]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[7]

-

Keep the container tightly closed when not in use.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5][7]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[5]

References

-

KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet. Retrieved from [Link]

-

LookChem. (n.d.). Cas 105614-25-3, 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE. Retrieved from [Link]

-

Fmoc-Synthesis. (n.d.). CAS:1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Difluoro-1-methylcyclopropan-1-amine--hydrogen chloride (1/1). Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

-

Márió, T. et al. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

El-Fakharany, E. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

Sources

- 1. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. (S)-2,2-Difluorocyclopropan-1-amine hydrochloride | 2306252-66-2 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. (1R,2S)-2-(3,4-difluorophenyl)cyclopropanaMine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. 1638744-20-3 | (1S,2S)-2-fluorocyclopropan-1-aminehydrochloride [fluoromart.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. echemi.com [echemi.com]

Technical Whitepaper: (1S)-2,2-Difluorocyclopropanamine HCl (CAS 1408075-33-3)

Structural Rationale, Synthesis Workflows, and Application in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary & Structural Rationale

In modern medicinal chemistry, the incorporation of fluorinated small-ring systems is a highly privileged strategy for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. (1S)-2,2-difluorocyclopropanamine hydrochloride (CAS 1408075-33-3) represents a premier chiral building block that perfectly exemplifies this paradigm.

While the racemic mixture (CAS 105614-25-3) is widely utilized[1], the enantiopure (1S) configuration is critical for stereospecific target engagement in highly constrained enzyme active sites or receptor pockets. As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a highly engineered structural motif where every atomic feature serves a distinct pharmacological purpose:

-

The gem-Difluoro Effect (pKa Modulation): The strong electron-withdrawing nature of the gem-difluoro group exerts a profound inductive effect on the adjacent primary amine. This lowers the amine's pKa from a typical ~9.5 (in standard alkylamines) to approximately ~7.5. Causality: A lower pKa increases the fraction of unionized drug at physiological pH (7.4), significantly enhancing passive membrane permeability and reducing hERG channel liability.

-

Conformational Rigidity: The cyclopropyl ring restricts dihedral flexibility, locking the amine and fluorine atoms into a precise, predictable 3D vector.

-

Metabolic Stability: The presence of the gem-difluoro moiety sterically and electronically shields the cyclopropane ring from CYP450-mediated oxidative metabolism.

-

The Hydrochloride Salt Mandate: The HCl salt form is not merely a convenience for handling; it is a chemical necessity. As documented in 2[2], free primary 2,2-difluorocyclopropanamines are highly unstable. The nitrogen lone pair initiates a rapid Grob-type fragmentation, leading to ring opening and decomposition. Protonation (HCl salt) eliminates this lone pair, ensuring absolute shelf stability.

Physicochemical Data Summary

To facilitate rapid reference for formulation and synthetic planning, the quantitative physicochemical parameters of the compound are summarized below, cross-referenced with data from 3[3] and commercial databases[4].

| Property | Value / Description |

| Chemical Name | (1S)-2,2-difluorocyclopropan-1-amine hydrochloride |

| CAS Registry Number | 1408075-33-3 (Enantiopure 1S) / 105614-25-3 (Racemate HCl) |

| Molecular Formula | C₃H₆ClF₂N (C₃H₅F₂N · HCl) |

| Molecular Weight | 129.54 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | ~145 °C (Decomposes) |

| Solubility | Highly soluble in H₂O, Methanol, DMSO; Insoluble in Hexanes |

| Topological Polar Surface Area | 26.0 Ų (Free base) |

Experimental Protocol: Synthesis & Chiral Resolution

The following methodology details a self-validating workflow for generating the (1S) enantiomer from a commercially available N-Boc protected alkene.

Step 1: Difluorocarbene Addition (Cyclopropanation)

-

Procedure: To a solution of N-Boc-allylamine (1.0 eq) and Sodium Iodide (0.2 eq) in anhydrous THF at 110 °C (sealed tube), slowly add Trimethylsilyl trifluoroacetate (TMS-CF₃) (2.5 eq) over 2 hours.

-

Causality: TMS-CF₃ acts as a difluorocarbene source upon thermal decomposition. The N-Boc protection is mandatory here; attempting this on a free allylamine leads to complex mixtures due to nitrogen lone-pair interference.

-

Validation Check: Monitor via ¹⁹F NMR of the crude mixture. The appearance of a characteristic AB quartet around -130 to -145 ppm confirms the formation of the gem-difluorocyclopropane ring.

Step 2: Chiral Resolution via SFC

-

Procedure: Subject the racemic N-Boc-2,2-difluorocyclopropanamine to Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column. Mobile phase: CO₂ / Isopropanol (85:15).

-

Causality: Chemical resolution via diastereomeric salt formation is often low-yielding for this specific scaffold. Preparative SFC provides baseline separation of the enantiomers without subjecting the sensitive cyclopropane ring to harsh chemical conditions.

-

Validation Check: Analytical Chiral HPLC must show >99% enantiomeric excess (ee) for the collected (1S) fraction.

Step 3: Deprotection and Immediate Salt Formation

-

Procedure: Dissolve the (1S)-N-Boc intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add 4M HCl in Dioxane (5.0 eq) dropwise. Stir for 4 hours while warming to room temperature. Evaporate the solvent under reduced pressure to yield a white solid.

-

Causality: As noted in5[5], the use of anhydrous HCl in Dioxane ensures that as the Boc group is cleaved, the resulting primary amine is immediately protonated. This preempts the Grob-type fragmentation that occurs if the free base is exposed to ambient conditions.

-

Validation Check: The final product must be a free-flowing solid. Any gumminess indicates incomplete salt formation or partial decomposition.

Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the synthesized compound must match the following analytical profile. The ¹⁹F NMR is the most critical diagnostic tool due to the magnetic inequivalence of the two fluorine atoms on the chiral ring.

| Analytical Technique | Expected Diagnostic Signals | Rationale / Causality |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.50 (br s, 3H, -NH₃⁺), 3.15 (m, 1H, CH-N), 2.10 (m, 1H, CH₂), 1.85 (m, 1H, CH₂) | The broad singlet at 8.50 ppm confirms complete protonation (HCl salt). |

| ¹⁹F NMR (376 MHz, DMSO-d₆) | δ -133.5 (dd, J = 160, 12 Hz, 1F), -142.8 (dd, J = 160, 12 Hz, 1F) | The massive geminal coupling (J = 160 Hz) and AB quartet pattern prove the presence of the rigid gem-difluoro group on a chiral center. |

| LC-MS (ESI+) | m/z 94.1[M-HCl+H]⁺ | Confirms the mass of the free base cation. |

Visualizations of Workflows and Logic

The following DOT diagrams illustrate the synthetic workflow and the pharmacological logic behind the molecular design.

Diagram 1: Synthetic Workflow and Chiral Resolution

Caption: Synthetic workflow and chiral resolution of (1S)-2,2-difluorocyclopropanamine HCl.

Diagram 2: Physicochemical Rationale Map

Caption: Physicochemical and structural rationale for the molecular design.

References

-

National Center for Biotechnology Information (PubChem) - 2,2-Difluorocyclopropan-1-amine | C3H5F2N | CID 15099080. Available at: [Link]

- Google Patents - EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto.

-

LookChem - Cas 105614-25-3, 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE. Available at:[Link]

Sources

- 1. CAS 105614-25-3: 2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLO… [cymitquimica.com]

- 2. enamine.net [enamine.net]

- 3. 2,2-Difluorocyclopropan-1-amine | C3H5F2N | CID 15099080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 105614-25-3,2,2-DIFLUOROCYCLOPROP-1-YLAMINE HYDROCHLORIDE | lookchem [lookchem.com]

- 5. EP3283460A1 - Molecules having pesticidal utility, and intermediates, composition, and processes, related thereto - Google Patents [patents.google.com]

The Strategic Incorporation of Fluorinated Cyclopropyl Amines in Modern Drug Design: A Technical Guide

Abstract

The strategic introduction of fluorine and fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth technical exploration of the therapeutic potential of a particularly compelling structural amalgam: fluorinated cyclopropyl amines. By combining the conformational rigidity and unique electronic properties of the cyclopropane ring with the metabolic and electronic advantages of fluorine, this scaffold presents a versatile platform for addressing key challenges in drug discovery.[3] We will dissect the fundamental principles governing the utility of this moiety, from its impact on lipophilicity and metabolic stability to its role as a bioisosteric replacement. Through detailed case studies, experimental protocols, and a forward-looking perspective, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to effectively leverage fluorinated cyclopropyl amines in their own research endeavors.

The Rationale: Why Fluorinated Cyclopropyl Amines?

The decision to incorporate a fluorinated cyclopropyl amine into a drug candidate is a strategic one, driven by the desire to fine-tune a molecule's properties for enhanced therapeutic efficacy. This choice is underpinned by the distinct and often synergistic contributions of both the cyclopropyl and fluorine components.

The cyclopropyl group, as a rigid and strained three-membered ring, offers several advantages in drug design. Its conformational constraint can lock a molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.[4] Furthermore, the cyclopropyl ring is often used as a bioisosteric replacement for gem-dimethyl or isopropyl groups, which can lead to improved metabolic stability and a reduction in lipophilicity.[4][5]

Fluorine, the most electronegative element, imparts a range of beneficial effects when incorporated into a drug molecule. Strategic fluorination can:

-

Block Metabolic "Soft Spots": The strength of the carbon-fluorine bond makes it resistant to oxidative metabolism, a common pathway for drug degradation. This can significantly improve a drug's in vivo half-life and oral bioavailability.[1][6][7]

-

Modulate pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can influence a drug's ionization state at physiological pH, impacting its solubility, cell permeability, and target binding.

-

Enhance Binding Affinity: The introduction of fluorine can lead to new, favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity and potency.

-

Improve Lipophilicity and Brain Penetrance: While counterintuitive, the introduction of fluorine can sometimes increase lipophilicity, which can be beneficial for crossing the blood-brain barrier and targeting central nervous system (CNS) disorders.[7][8]

The combination of these two motifs in a fluorinated cyclopropyl amine scaffold creates a powerful tool for medicinal chemists to address multifaceted drug design challenges.

Physicochemical and Pharmacokinetic Landscape

The interplay between the cyclopropyl ring and fluorine atom(s) creates a unique physicochemical profile that can be strategically manipulated.

Lipophilicity (LogP/LogD)

The impact of fluorination on the lipophilicity of cyclopropyl amines is context-dependent. While the replacement of a hydrogen atom with a fluorine atom is generally expected to increase lipophilicity, the overall effect is influenced by the position and number of fluorine atoms, as well as the surrounding molecular architecture.[4][5][9] For instance, in some cases, the introduction of fluorine can lead to a decrease in lipophilicity, a desirable outcome for reducing off-target effects and improving aqueous solubility.[5]

Table 1: Illustrative Impact of Fluorination on cLogP

| Parent Compound | Fluorinated Analog | Change in cLogP | Reference |

| 2-phenylcyclopropylmethylamine | 2-(3-fluorophenyl)cyclopropylmethylamine | +0.23 | [7] |

| LpxC inhibitor 7a | Fluorinated analogue 7b | Decrease | [5][9] |

Metabolic Stability

A primary driver for incorporating fluorinated cyclopropyl amines is to enhance metabolic stability. The cyclopropyl ring itself can be more resistant to metabolism compared to more flexible alkyl chains. The addition of fluorine further fortifies the molecule against enzymatic degradation, particularly by cytochrome P450 enzymes.[6][8] This often translates to a longer in vivo half-life and increased drug exposure.

A Word of Caution: Potential for Toxicity

While the metabolic stability of fluorinated compounds is generally advantageous, it is not without potential pitfalls. In some instances, the metabolic processing of fluorinated compounds can lead to the formation of reactive metabolites. For example, a study on a series of poly-ADP ribose glycohydrolase (PARG) inhibitors bearing a monofluorinated cyclopropyl amine moiety revealed unexpected in vivo toxicity, characterized by ataxia in animal models.[6] This toxicity was attributed to the fluorinated amine motif itself, as non-fluorinated analogs did not exhibit the same adverse effects.[6] This highlights the critical need for thorough toxicological evaluation of any novel fluorinated scaffold.

Case Study: Selective Serotonin 2C (5-HT2C) Receptor Agonists

A compelling example of the successful application of fluorinated cyclopropyl amines is in the development of selective 5-HT2C receptor agonists for the treatment of central nervous system disorders.[7][10] The 5-HT2C receptor is a promising target for conditions like obesity and schizophrenia, but achieving selectivity over the closely related 5-HT2A and 5-HT2B receptors is a significant challenge.[7] Agonism at the 5-HT2B receptor, in particular, has been linked to life-threatening cardiac valvulopathy.[7]

Researchers designed and synthesized a series of fluorinated 2-phenylcyclopropylmethylamines, strategically placing a fluorine atom on the cyclopropane ring.[7][8][10] This modification was intended to:

-

Alter Conformation for Improved Selectivity: The rigid, fluorinated cyclopropane could orient the molecule in a way that favors binding to the 5-HT2C receptor over other subtypes.[7][8]

-

Enhance Brain Penetration: The increased lipophilicity imparted by the fluorine was hypothesized to improve the compound's ability to cross the blood-brain barrier.[7][8]

-

Block Metabolic Lability: The fluorine atom could shield the benzylic position from oxidative metabolism.[7][8]

The results were promising. One compound in the series, (+)-21b, demonstrated high potency at the 5-HT2C receptor with no detectable agonism at the 5-HT2B receptor, showcasing excellent selectivity.[7][10] Molecular docking studies suggested that the fluorinated cyclopropane moiety played a key role in the compound's favorable binding pose within the 5-HT2C receptor.[7]

Synthetic Strategies and Methodologies

The synthesis of fluorinated cyclopropyl amines often involves multi-step sequences, with the construction of the fluorinated cyclopropane ring being a key challenge.

General Synthetic Workflow

A common approach involves the cyclopropanation of a fluorinated precursor. The choice of method depends on the desired stereochemistry and the specific fluorine substitution pattern.

Caption: Generalized synthetic workflow for fluorinated cyclopropyl amines.

Experimental Protocol: Synthesis of a 2-Fluoro-2-phenylcyclopropylamine Derivative

This protocol is a generalized representation based on established methodologies.[11]

Step 1: Cyclopropanation

-

To a solution of the appropriate fluorinated styrene in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a transition metal catalyst (e.g., a rhodium or copper catalyst).

-

Slowly add a solution of a diazo compound (e.g., ethyl diazoacetate) in the same solvent at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and purify the resulting fluorinated cyclopropyl ester by column chromatography.

Step 2: Saponification

-

Dissolve the purified ester in a mixture of a suitable alcohol (e.g., ethanol) and water.

-

Add a base (e.g., sodium hydroxide or potassium hydroxide) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) and extract the carboxylic acid with an organic solvent.

Step 3: Conversion to Amine (via Curtius Rearrangement)

-

Activate the carboxylic acid by converting it to an acid chloride (e.g., using oxalyl chloride or thionyl chloride) or an activated ester.

-

Treat the activated acid with sodium azide to form the corresponding acyl azide.

-

Heat the acyl azide in an inert solvent to induce the Curtius rearrangement, forming an isocyanate.

-

Hydrolyze the isocyanate with an aqueous acid to yield the primary amine.

-

Isolate the final fluorinated cyclopropyl amine, often as a salt (e.g., hydrochloride), by precipitation or extraction.

Future Outlook and Unmet Needs

The field of fluorinated cyclopropyl amines continues to evolve, with ongoing efforts to develop more efficient and stereoselective synthetic methods.[3] The development of late-stage fluorination techniques is particularly attractive as it would allow for the introduction of fluorine at a later point in the synthesis, enabling rapid exploration of structure-activity relationships.[12]

Furthermore, a deeper understanding of the metabolic fate and potential toxicological liabilities of these scaffolds is crucial for their successful translation into clinical candidates.[6] The development of predictive models for toxicity and metabolism would be invaluable in guiding the design of safer and more effective drugs.

As our understanding of the intricate interplay between fluorine, the cyclopropane ring, and biological systems grows, so too will our ability to harness the full therapeutic potential of fluorinated cyclopropyl amines in the ongoing quest for novel and improved medicines.

References

- Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC - NIH. (n.d.).

- Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC. (n.d.).

- Design of fluorinated cyclopropane derivatives of. (n.d.).

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (2025, November 10).

- Fluorinated Phenylcyclopropylamines. 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase | Journal of Medicinal Chemistry - ACS Publications. (2004, February 27).

- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism - Baruch S. Blumberg Institute. (2025, April 21).

- Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed. (2019, November 15).

- Synthesis of Fluorinated Cyclopropyl Amino Acid Analogues: Toward the Synthesis of Original Fluorinated Peptidomimetics. | The Journal of Organic Chemistry - ACS Publications. (2012, December 10).

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2).

- Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry. (n.d.).

- Fluorinated Phenylcyclopropylamines. 2. Effects of Aromatic Ring Substitution and of Absolute Configuration on Inhibition of Microbial Tyramine Oxidase | Journal of Medicinal Chemistry - ACS Publications. (2004, October 21).

- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC. (2020, September 2).

- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science. (n.d.).

- Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013, December 3).

- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.).

- Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (n.d.).

- Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif | Request PDF - ResearchGate. (n.d.).

- The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres - ChemRxiv. (n.d.).

- Lipophilicity modulation examples involving fluorinated cyclopropane derivatives (measured experimentally via shake-flask method). - ResearchGate. (n.d.).

- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (2024, May 19).

- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (n.d.).

- Conformational preference of A) cyclopropyl amine derivatives;... - ResearchGate. (n.d.).

- Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007, December 13).

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]

- 6. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS - University of Amsterdam [hims.uva.nl]

2,2-Difluorocyclopropanamine: A Strategic Carbonyl Bioisostere in Drug Design

[1]

Executive Summary

In the optimization of lead compounds, the carbonyl group (C=O) is often a liability due to metabolic instability (hydrolysis, reduction) or poor membrane permeability. 2,2-Difluorocyclopropanamine (DFCA) and its core scaffold, the gem-difluorocyclopropane ring, represent a high-value bioisosteric replacement. This guide details the physicochemical basis, synthetic pathways, and application strategies for deploying DFCA to mimic the electronic and steric profile of carbonyls—specifically within amides and ketones—while enhancing metabolic stability and modulating pKa.

The Bioisosteric Rationale: Why Replace Carbonyls?

The utility of 2,2-difluorocyclopropanamine lies in the unique properties of the gem-difluorocyclopropane motif. It functions as a non-classical bioisostere for the carbonyl group (

Electronic Mimicry

-

Dipole Moment: The C–F bond is highly polarized. Two fluorine atoms on a cyclopropane ring create a strong molecular dipole that mimics the vector and magnitude of a carbonyl oxygen’s dipole.

-

Electrostatics: Fluorine is an H-bond acceptor (weak), similar to the carbonyl oxygen. The CF

group creates a region of high electron density that can engage in electrostatic interactions with receptor binding pockets originally targeting a carbonyl oxygen.

Steric and Conformational Control

-

Volume: The van der Waals radius of fluorine (1.47 Å) is close to that of oxygen (1.52 Å). The gem-difluoro group occupies a similar volume to a carbonyl oxygen.

-

Rigidification: The cyclopropane ring is rigid. Unlike a flexible alkyl chain, it locks the vectors of the attached substituents (e.g., the amine and the R-group) into a fixed orientation. This is particularly useful for peptidomimetics , where the ring mimics the planar, rigid nature of the peptide bond (

partial double bond character).

Physicochemical Modulation

-

pKa Reduction: The strong electron-withdrawing effect (

effect) of the fluorine atoms significantly lowers the pKa of the adjacent amine.-

Standard Primary Amine pKa: ~10.5

-

2,2-Difluorocyclopropanamine pKa: ~7.0–8.0

-

Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral, enhancing passive membrane permeability (LogD).

-

-

Metabolic Stability: The quaternary carbon carrying the fluorines blocks metabolic sites. It prevents enolization (common in ketones) and hydrolysis (common in amides).

Structural Mapping & Logic

The following diagram illustrates the bioisosteric relationship and the decision logic for deploying this scaffold.

Figure 1: Decision logic for replacing a carbonyl group with the 2,2-difluorocyclopropane scaffold.

Synthetic Methodologies

Synthesis of 2,2-difluorocyclopropanamine derivatives is non-trivial due to the instability of primary amines on this strained ring (propensity for Grob fragmentation).[2] The most robust route involves the Curtius Rearrangement of the corresponding carboxylic acid.

Protocol: Synthesis via Curtius Rearrangement

This protocol describes the conversion of 2,2-difluorocyclopropanecarboxylic acid to the N-Boc protected amine, which is stable and isolable.

Reagents Required:

-

Starting Material: trans-2,2-difluorocyclopropanecarboxylic acid (commercially available or synthesized via difluorocarbene addition to ethyl acrylate).

-

Diphenylphosphoryl azide (DPPA)[3]

-

Triethylamine (Et

N) -

tert-Butanol (t-BuOH)

-

Solvent: Toluene or 1,4-Dioxane

Step-by-Step Workflow:

-

Activation: Dissolve trans-2,2-difluorocyclopropanecarboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under inert atmosphere (N

). Add triethylamine (1.5 eq). -

Acyl Azide Formation: Add DPPA (1.1 eq) dropwise at 0°C. Stir for 30 minutes, then allow to warm to room temperature (RT) for 1 hour.

-

Checkpoint: Monitor by TLC/LCMS for disappearance of acid.

-

-

Rearrangement (Isocyanate Formation): Heat the reaction mixture to 80–90°C. Evolution of N

gas indicates the formation of the isocyanate intermediate via Curtius rearrangement. Stir for 1–2 hours. -

Trapping: Add excess tert-butanol (5.0 eq) or use it as a co-solvent. Continue heating at reflux (90–100°C) for 12–16 hours.

-

Work-up: Cool to RT. Dilute with ethyl acetate. Wash with 1M HCl (carefully, to remove excess base but not deprotect), saturated NaHCO

, and brine. Dry over Na -

Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 60–80%.

-

Product:tert-butyl (2,2-difluorocyclopropyl)carbamate.

-

Deprotection (Optional): To generate the free amine salt (e.g., for coupling): Treat with 4M HCl in dioxane at 0°C for 1 hour. Evaporate solvent to obtain the hydrochloride salt. Note: The free base is volatile and less stable; store as the HCl salt.

Synthetic Pathway Visualization

Figure 2: Synthesis of 2,2-difluorocyclopropanamine via Curtius Rearrangement.

Case Studies & Applications

Peptide Bond Isostere (Peptidomimetics)

In peptide engineering, the bond sequence -C(=O)-NH- is susceptible to proteases. Replacing the alpha-carbon and carbonyl with a 2,2-difluorocyclopropane unit creates a non-hydrolyzable mimic.

-

Application: Design of protease-resistant inhibitors.

-

Mechanism: The CF2 group mimics the carbonyl oxygen. The cyclopropane backbone mimics the planarity of the amide bond, locking the side chains in a specific vector (e.g., mimicking a

-turn).

GABA Aminotransferase (GABA-AT) Inhibitors

Gamma-aminobutyric acid (GABA) analogues containing the difluorocyclopropane ring have been explored as suicide substrates for GABA-AT.

-

Compound: 5-amino-2,2-difluorocyclopentanecarboxylic acid (related ring expansion) or specific 2,2-difluorocyclopropyl analogues.

-

Outcome: The fluorine atoms activate the ring for nucleophilic attack by the enzyme active site, leading to irreversible inhibition.

Comparative Data: Amide vs. Bioisostere

| Property | Amide (C=O-NH) | 2,2-Difluorocyclopropyl | Impact |

| Bond Order | Partial Double (Planar) | Single (Rigid Ring) | Maintains rigidity; locks conformation. |

| H-Bond Acceptor | Strong (C=O) | Weak (C-F) | Reduced desolvation penalty; maintains electrostatics. |

| Metabolic Stability | Low (Proteolysis) | High | Blocks hydrolysis completely. |

| Dipole Moment | ~3.6 D | ~2.5 D (variable) | Sufficient to mimic polar interactions. |

References

-

Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal. Link

-

Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Enamine Ltd. 2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block? (Technical Note). Link

-

Wzorek, A., et al. (2018). Fluorinated cyclopropanes as bioisosteres. Beilstein Journal of Organic Chemistry. Link

metabolic stability of (1S)-2,2-difluorocyclopropanamine scaffolds

An In-Depth Technical Guide to the Metabolic Stability of (1S)-2,2-Difluorocyclopropanamine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (1S)-2,2-difluorocyclopropanamine scaffold has emerged as a valuable structural motif in modern medicinal chemistry. Its strategic incorporation into drug candidates is often driven by the desire to enhance metabolic stability and fine-tune physicochemical properties. The gem-difluoro substitution on the cyclopropane ring is particularly effective at blocking oxidative metabolism at that position, a common liability for many small molecules. However, the inherent reactivity of the cyclopropylamine functionality presents a potential for bioactivation to reactive metabolites, a critical consideration in drug safety assessment. This technical guide provides a comprehensive overview of the metabolic landscape of the (1S)-2,2-difluorocyclopropanamine scaffold. It delves into the mechanistic underpinnings of its metabolic stability, explores the potential for reactive metabolite formation, and offers detailed, field-proven protocols for the in vitro evaluation of these critical drug-like properties.

The Dual Nature of the (1S)-2,2-Difluorocyclopropanamine Scaffold: A Balancing Act of Stability and Reactivity

The utility of the (1S)-2,2-difluorocyclopropanamine scaffold in drug design stems from a delicate balance between two opposing chemical characteristics. On one hand, the introduction of geminal fluorine atoms onto the cyclopropane ring is a well-established strategy to bolster metabolic stability.[1] The high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond makes it significantly more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of a vast majority of drugs.[2][3] This "metabolic blocking" can lead to a longer in vivo half-life and improved oral bioavailability.[4]

On the other hand, the cyclopropylamine moiety itself is a known "toxicophore," a structural feature with the potential to be converted into reactive metabolites.[5] The metabolism of cyclopropylamines can lead to ring-opening, forming highly reactive species that can covalently bind to cellular macromolecules like proteins, a mechanism implicated in idiosyncratic drug-induced toxicities.[5][6] Therefore, a thorough understanding and early assessment of the metabolic fate of any drug candidate containing this scaffold are paramount.

Foreseen Metabolic Pathways: A Mechanistic Perspective

While the metabolic profile of each compound is unique, we can predict the likely metabolic pathways for a molecule containing the (1S)-2,2-difluorocyclopropanamine scaffold based on established principles of drug metabolism.

The Protective Effect of Gem-Difluorination

The primary advantage of the 2,2-difluoro substitution is the significant increase in the bond dissociation energy of the C-H bonds on the cyclopropyl ring, rendering them less susceptible to hydrogen atom abstraction by the highly reactive iron-oxo species in the active site of CYP enzymes.[2] This effectively shields the cyclopropane ring from oxidation at the C2 position.

The Vulnerability of the Amine: Pathways to Bioactivation

The primary metabolic liability of the scaffold lies with the cyclopropylamine functionality. Several enzyme families can mediate its metabolism:

-

Cytochrome P450 (CYP) Enzymes: CYPs, particularly isoforms like CYP3A4, CYP2D6, and CYP1A2, are major players in the metabolism of amines.[7] For cyclopropylamines, CYP-mediated oxidation can lead to ring opening and the formation of reactive intermediates.[5]

-

Monoamine Oxidases (MAO): MAO-A and MAO-B are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[8] Depending on the substitution pattern on the amine, they could contribute to the metabolism of compounds containing the (1S)-2,2-difluorocyclopropanamine scaffold.

-

Flavin-containing Monooxygenases (FMO): FMOs are another class of enzymes that can oxidize soft nucleophiles like amines.[9] Their contribution to the metabolism of this scaffold should also be considered.

The bioactivation of the cyclopropylamine moiety is thought to proceed through single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanisms, leading to the formation of a radical cation or an aminyl radical, respectively. These intermediates can then undergo ring-opening to generate reactive carbon-centered radicals or α,β-unsaturated aldehydes, which are electrophilic and can be trapped by cellular nucleophiles like glutathione (GSH).[6][10]

Caption: Proposed metabolic pathways for the (1S)-2,2-difluorocyclopropanamine scaffold.

Experimental Assessment of Metabolic Stability and Reactive Metabolite Formation

A proactive, data-driven approach to assessing the metabolic liabilities of drug candidates containing the (1S)-2,2-difluorocyclopropanamine scaffold is crucial. The following in vitro assays are fundamental to this process.

In Vitro Metabolic Stability Assays

These assays measure the rate of disappearance of a parent compound when incubated with a metabolically active system, providing key parameters like half-life (t½) and intrinsic clearance (CLint).[11]

-

Liver Microsomal Stability Assay: This is a high-throughput screen that primarily assesses Phase I metabolism mediated by CYP enzymes.[11]

-

Hepatocyte Stability Assay: This assay uses intact liver cells, providing a more comprehensive picture of metabolism as it includes both Phase I and Phase II enzymes and their cofactors.

Table 1: Illustrative Comparison of Metabolic Stability

| Compound | Scaffold Feature | Half-life (t½, min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) in HLM |

| Analog A | Cyclopropanamine | 15 | 46.2 |

| Analog B | (1S)-2,2-Difluorocyclopropanamine | > 60 | < 11.5 |

This is a hypothetical dataset for illustrative purposes, based on the general principle that gem-difluorination enhances metabolic stability.

3.1.1. Detailed Protocol: Human Liver Microsomal Stability Assay

Caption: Experimental workflow for the liver microsomal stability assay.

Table 2: Step-by-Step Protocol for Liver Microsomal Stability Assay

| Step | Procedure | Rationale |

| 1. Reagent Preparation | Prepare a 1 mM stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock in incubation buffer. | Ensures accurate and reproducible concentrations. |

| 2. Microsome Preparation | Thaw pooled human liver microsomes and dilute to the desired concentration (e.g., 0.5 mg/mL) in ice-cold phosphate buffer (pH 7.4). | Microsomes contain the CYP enzymes responsible for Phase I metabolism. Keeping them on ice preserves enzyme activity. |

| 3. Incubation Setup | In a 96-well plate, add the microsomal suspension and the test compound working solution. Pre-incubate at 37°C for 5 minutes. | Allows the system to reach thermal equilibrium before starting the reaction. |

| 4. Reaction Initiation | Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system. | NADPH is a necessary cofactor for CYP enzyme activity. |

| 5. Time-course Sampling | At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard. | Acetonitrile precipitates the proteins, effectively stopping the metabolic reaction. The internal standard is for accurate quantification. |

| 6. Sample Processing | Centrifuge the quenched samples to pellet the precipitated proteins. | To obtain a clear supernatant for analysis. |

| 7. LC-MS/MS Analysis | Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound. | Provides sensitive and specific quantification of the analyte. |

| 8. Data Analysis | Plot the natural logarithm of the percentage of parent compound remaining versus time. Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression. | These parameters provide a quantitative measure of the compound's metabolic stability. |

Reactive Metabolite Trapping Studies

Given the potential for the cyclopropylamine moiety to form reactive metabolites, it is imperative to screen for their formation early in drug development. This is typically done by including a nucleophilic "trapping" agent, such as glutathione (GSH), in the in vitro incubation.[12][13]

3.2.1. Detailed Protocol: Glutathione (GSH) Trapping in Human Liver Microsomes

Caption: Experimental workflow for a reactive metabolite trapping study with GSH.

Table 3: Step-by-Step Protocol for GSH Trapping Assay

| Step | Procedure | Rationale |

| 1. Reagent Preparation | Prepare a 10 mM stock solution of the test compound. Prepare a 100 mM stock of reduced glutathione (GSH) in buffer. | High concentrations are used to facilitate trapping. |

| 2. Incubation Setup | In separate tubes, set up incubations with human liver microsomes (1 mg/mL), the test compound (e.g., 50 µM), and GSH (1-5 mM) in phosphate buffer. Include a control incubation without NADPH. | The -NADPH control helps to distinguish between enzymatic and non-enzymatic adduct formation. |

| 3. Reaction Initiation | Pre-warm the incubation mixtures at 37°C, then initiate the reaction by adding NADPH. | Starts the CYP-mediated metabolism. |

| 4. Incubation | Incubate for a set period, typically 60 minutes, at 37°C with shaking. | Allows sufficient time for metabolite formation and trapping. |

| 5. Reaction Termination | Stop the reaction by adding 2-3 volumes of cold acetonitrile. | Precipitates proteins and halts enzymatic activity. |

| 6. Sample Processing | Vortex and centrifuge the samples. Transfer the supernatant to a new plate for analysis. | Prepares a clean sample for LC-MS/MS analysis. |

| 7. LC-MS/MS Analysis | Analyze the samples using high-resolution mass spectrometry. Employ data acquisition strategies like neutral loss scanning for the pyroglutamyl moiety of GSH (129 Da) or precursor ion scanning for the γ-glutamyl-dehydroalanyl fragment (m/z 272).[12] | These specialized MS techniques are highly effective for identifying GSH adducts within a complex biological matrix. |

| 8. Data Interpretation | Scrutinize the data for masses corresponding to the parent compound plus GSH, as well as oxidative metabolites conjugated with GSH. Confirm the structure of any identified adducts by analyzing their fragmentation patterns. | Structural elucidation is key to understanding the site of bioactivation on the molecule. |

Interpreting the Data and Mitigating Risk

The presence of a GSH adduct in an in vitro assay is a clear indication that a reactive metabolite is being formed. However, it is not, by itself, a definitive predictor of in vivo toxicity. The overall risk depends on the balance between the rate of formation of the reactive metabolite and the rate of its detoxification.[14]

If a reactive metabolite liability is identified for a compound containing the (1S)-2,2-difluorocyclopropanamine scaffold, several medicinal chemistry strategies can be employed to mitigate this risk. These may include structural modifications to alter the electronic properties of the amine, or the introduction of steric hindrance to disfavor enzymatic oxidation at that position.

Conclusion

The (1S)-2,2-difluorocyclopropanamine scaffold offers a compelling strategy for enhancing the metabolic stability of drug candidates by blocking oxidative metabolism. However, the inherent potential for bioactivation of the cyclopropylamine moiety necessitates a thorough and early assessment of its metabolic fate. The in vitro assays detailed in this guide provide a robust framework for characterizing both the metabolic stability and the reactive metabolite potential of compounds containing this valuable scaffold. By integrating these experimental approaches into the drug discovery workflow, researchers can make more informed decisions, leading to the design of safer and more effective medicines.

References

-

Gilliland, R. A., Möller, C., & DeCaprio, A. P. (2019). LC-MS/MS based detection and characterization of covalent glutathione modifications formed by reactive drug of abuse metabolites. Xenobiotica, 49(7), 778-790. [Link]

-

National Institute of Justice. (2019). LC-MS/MS Based Detection and Characterization of Covalent Glutathione Modifications Formed by Reactive Drug of Abuse Metabolites. [Link]

-

Sygnature Discovery. (n.d.). Investigating Methods of Detection of Glutathione Adducts. [Link]

-

Cyprotex. (n.d.). Reactive Metabolite (Glutathione Trapping) Fact Sheet. [Link]

-

Blair, I. A. (2008). Analysis of endogenous glutathione-adducts and their metabolites. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 872(1-2), 1–13. [Link]

-

Dalvie, D., Kalgutkar, A. S., & Obach, R. S. (2015). Practical approaches to resolving reactive metabolite liabilities in early discovery. Journal of medicinal chemistry, 58(4), 1572–1590. [Link]

-

Waters Corporation. (n.d.). Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2. [Link]

-

SEKISUI XenoTech. (2012). Reactive Metabolite Detection Study-Cysteine Trapping. [Link]

-

Waters Corporation. (n.d.). Direct Detection of Glutathione Conjugates in Human Liver Microsomes Using ACQUITY UPLC I-Class, Xevo G2-S QTof, and UNIFI. [Link]

-

Bönisch, H., Grote, C., Schollmayer, C., & Wolschendorf, U. (2006). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. Bioorganic & medicinal chemistry, 14(18), 6246–6254. [Link]

-

Altman, R. A., & Trombley, T. N. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Eurofins. (n.d.). Reactive metabolite (glutathione trapping (GSH), liver microsomes, human) - US. [Link]

-

Itoh, T., & Ishida, N. (2007). I2-mediated convenient ring-opening of simple gem-difluorocyclopropanes. Organic & biomolecular chemistry, 5(2), 241–243. [Link]

-

Altman, R. A., & Trombley, T. N. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Current drug metabolism, 18(11), 968–984. [Link]

-

Altman, R. A., & Trombley, T. N. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed. [Link]

-

Sun, Q., Zhu, R., Foss, F. W., Jr, & Macdonald, T. L. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & medicinal chemistry letters, 17(24), 6682–6686. [Link]

-

Jordan, A. M., et al. (2019). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 29(6), 789-792. [Link]

-

Rabinowitz, J. D., & Clasquin, M. F. (2016). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. Analytical chemistry, 88(13), 6658–6661. [Link]

-

Tang, C., et al. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. [Link]

-

Reute, A., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(11), 1952-1961. [Link]

-

Ju, C., & Uetrecht, J. P. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical research in toxicology, 21(3), 721–727. [Link]

-

ResearchGate. (2025). Fluorinated phenylcyclopropylamines. [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Sheng, L., et al. (2013). Detection of Reactive Metabolites Using Isotope-Labeled Glutathione Trapping and Simultaneous Neutral Loss and Precursor Ion Scanning with Ultra-High-Pressure Liquid Chromatography Triple Quadrupole Mass Spectrometry. Chemical research in toxicology, 26(4), 583–593. [Link]

-

Hopfgartner, G. (2007). New analytical strategies in studying drug metabolism. Analytical and bioanalytical chemistry, 388(7), 1353–1366. [Link]

-

Dolbier, W. R., Jr. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein journal of organic chemistry, 17, 25–64. [Link]

-

Zhang, D., & Wang, L. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules (Basel, Switzerland), 29(18), 4273. [Link]

-

Le, T. C., & Nguyen, T. H. (2017). Predicting the Metabolic Sites by Flavin-Containing Monooxygenase on Drug Molecules Using SVM Classification on Computed Quantum Mechanics and Circular Fingerprints Molecular Descriptors. Journal of chemical information and modeling, 57(2), 274–286. [Link]

-

Evotec. (n.d.). Reactive Metabolite Assessment. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Deleterious effects of reactive metabolites. Current drug metabolism, 13(7), 929–964. [Link]

-

Grote, C., et al. (2004). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of medicinal chemistry, 47(7), 1747–1756. [Link]

-

Burton, D. J., & Hartgraves, G. A. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of organic chemistry, 68(11), 4441–4447. [Link]

-

Novoa, J. J., & Fajar, A. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Physical Chemistry Chemical Physics. [Link]

-

Wang, M., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Modern Herbal Medicine, 1(4), 188-197. [Link]

-

American Chemical Society. (2016). Dealing with Reactive Metabolites in Drug Discovery. [Link]

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

-

Medscape. (2024). Fluoride Toxicity. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. news.cyprotex.com [news.cyprotex.com]

- 14. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and basicity of 2,2-difluorocyclopropanamine hydrochloride

Physicochemical Profiling, Stability Mechanisms, and Synthetic Utility

Executive Summary

2,2-Difluorocyclopropanamine hydrochloride (CAS: 105614-25-3) represents a specialized fluorinated building block that offers a unique combination of steric constraint and electronic modulation.[1] In medicinal chemistry, it serves as a bioisostere for ethyl, isopropyl, or cyclopropyl groups, often utilized to lower the pKa of a basic center, thereby reducing hERG liability or improving membrane permeability.

This guide provides a critical analysis of the compound's basicity (pKa), the mechanistic basis for its instability as a free base (Grob fragmentation), and the requisite handling protocols to maintain structural integrity.

| Property | Value / Description |

| CAS Number | 105614-25-3 (HCl Salt) |

| Molecular Formula | C₃H₅F₂N[1][2] · HCl |

| Molecular Weight | 129.54 g/mol |

| Estimated pKa | 6.3 – 6.8 (Conjugate Acid) |

| Physical State | White to off-white solid (Hygroscopic) |

| Stability Risk | Free base is prone to spontaneous ring opening (Grob Fragmentation).[1] |

Basicity and pKa Analysis

The introduction of fluorine atoms onto the cyclopropane scaffold drastically alters the electronic landscape of the amine.[1] Understanding the pKa shift is essential for predicting the ionization state of the molecule at physiological pH.[1]

Comparative Basicity Profile

The basicity of 2,2-difluorocyclopropanamine is significantly attenuated compared to its non-fluorinated parent, cyclopropylamine, and acyclic analogs. This reduction is driven by two synergistic factors:

-

Inductive Effect (-I): The gem-difluoro group at the

-position exerts a strong electron-withdrawing effect through the -

Hybridization (s-Character): The carbon atoms in a cyclopropane ring possess significant

character (approx.[1]

Table 1: Comparative pKa Values of Related Amines

| Compound | Structure | pKa (Conjugate Acid) | Electronic Factors |

| Isopropylamine | ~10.6 | Standard aliphatic amine; +I effect of methyl groups.[1] | |

| Cyclopropylamine | ~9.1 | Increased s-character of C-N bond lowers basicity relative to acyclic analogs. | |

| 2,2-Difluoroethylamine | ~7.1 | Strong -I effect of fluorine reduces pKa by ~3.5 units.[1] | |

| 2,2-Difluorocyclopropanamine | ~6.3 – 6.8 (Est.) | Combined effect of ring strain (s-character) and gem-difluoro -I effect.[1] |

Structural Logic

The pKa drop from cyclopropylamine (9.1) to the difluoro analog is estimated to be approximately 2.5–3.0 log units. This places the pKa of 2,2-difluorocyclopropanamine in the range of 6.3 to 6.8 .[1] Consequently, at physiological pH (7.4), a significant fraction of the molecule exists as the neutral free base, which has critical implications for its stability (see Section 3).

Stability & Degradation Mechanism (The "Grob" Risk)

A critical operational constraint with 2,2-difluorocyclopropanamine is the inherent instability of its free base form.[1] While the hydrochloride salt is stable at room temperature, neutralization to the free amine can trigger rapid decomposition.

Mechanism: Grob-Type Fragmentation

The decomposition proceeds via a Grob-type fragmentation (or homo-elimination), driven by the donation of the nitrogen lone pair into the strained cyclopropane ring.[1] The presence of the fluorine atoms facilitates this process by stabilizing the developing negative charge or acting as a leaving group (fluoride elimination) in concerted pathways.

-

Trigger: Deprotonation of the ammonium salt exposes the nitrogen lone pair.[1]

-

Process: The lone pair donates into the

or -

Outcome: Formation of reactive imines, alkenes, and hydrofluoric acid (HF) byproducts.

[1]

Handling Implications

-

Do NOT store as a free base. Always maintain as the HCl or tosylate salt.[1]

-

Reaction Conditions: When using this building block in coupling reactions (e.g., amide coupling), use a weak base (e.g., DIPEA, NMM) and add the electrophile immediately or simultaneously to capture the free amine before it fragments.

-

Avoid Strong Aqueous Base: Prolonged exposure to NaOH or KOH can accelerate degradation.[1]

Synthesis & Manufacturing Routes

Due to the instability of the primary amine, direct synthesis via difluorocarbene addition to a vinyl amine is not viable. The preferred industrial route utilizes the Curtius Rearrangement , which allows the amine to be generated in a protected form or immediately trapped as a salt.[1]

The Curtius Pathway

This route starts with the stable 2,2-difluorocyclopropanecarboxylic acid.

-

Acyl Azide Formation: The acid is converted to the acyl azide.[1]

-

Rearrangement: Thermal rearrangement yields the isocyanate.[1]

-

Hydrolysis/Trapping: The isocyanate is hydrolyzed with HCl to directly precipitate the stable hydrochloride salt.[1]

Experimental Protocols

pKa Determination (Potentiometric Titration)

Direct potentiometric titration is challenging due to the instability of the free base during the alkaline phase of the titration. A back-titration method or NMR-based titration is recommended.[1]

Protocol: NMR-Controlled Titration

-

Sample Prep: Dissolve 5 mg of the HCl salt in 0.6 mL of

(or -

Internal Standard: Add a trace amount of DSS (2,2-dimethyl-2-silapentane-5-sulfonate) for referencing.

-

Titrant: Use dilute NaOD and DCl solutions.

-

Measurement: Measure the chemical shift of the cyclopropyl protons (

-proton to nitrogen) as a function of pH (measured via a glass electrode corrected for deuterium isotope effects). -

Data Fitting: Plot

vs. pH. The inflection point corresponds to the pKa.[1] This method minimizes the time the molecule spends in the fully deprotonated state if done rapidly.[1]

Storage and Handling

-

Temperature: Store at 2–8°C.

-

Atmosphere: Hygroscopic; store under nitrogen or argon.[1]

-

Container: Tightly sealed glass or polypropylene vials. Avoid metal spatulas if traces of HF are suspected (though unlikely in pure HCl salt).

References

-

Grygorenko, O. O., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes." Chemistry – A European Journal. Link

-

Mykhailiuk, P. K. (2014).[1] "Fluorinated Cyclopropanes in Drug Discovery." Chemical Reviews. (General reference on fluorinated cyclopropane properties).

-

Wiberg, K. B. (1996).[1] "Structure and properties of cyclopropane and its derivatives." Accounts of Chemical Research. (Basicity and s-character of cyclopropylamine).

-

Enamine Ltd. "2,2-Difluorocyclopropanamine: Tentative Structure or Useful Building Block?" Enamine Technical Notes. Link

-

PubChem. "2,2-Difluorocyclopropan-1-amine hydrochloride."[1] National Library of Medicine. Link

Sources

safety data sheet SDS for (1S)-2,2-difluorocyclopropanamine HCl

This technical whitepaper provides an advanced safety, handling, and characterization framework for (1S)-2,2-difluorocyclopropanamine hydrochloride , a highly specialized chiral building block. Moving beyond standard Safety Data Sheets (SDS), this guide is engineered for drug development professionals who require a mechanistic understanding of the compound's reactivity, hazards, and integration into asymmetric synthesis workflows.

The "Fluorine Effect" in Drug Discovery

The incorporation of the (1S)-2,2-difluorocyclopropyl group into pharmacophores is a sophisticated strategy in medicinal chemistry. The gem-difluoro substitution significantly modulates the lipophilicity, metabolic stability, and conformational preference of the parent molecule[1]. However, these same physicochemical alterations fundamentally change the handling requirements and hazard profile of the raw material compared to unfluorinated cyclopropylamines.

Physicochemical Profiling & Mechanistic Hazard Identification

To safely manipulate this compound, scientists must understand the causality behind its physical properties and GHS classifications[2].

Table 1: Quantitative Physicochemical & Hazard Profile

| Property | Value / Classification |

| Chemical Name | (1S)-2,2-difluorocyclopropan-1-amine hydrochloride |

| CAS Number | 2306252-66-2 |

| Molecular Formula | C3H6ClF2N |

| Molecular Weight | 129.54 g/mol |

| Appearance | White crystalline solid |

| Storage Conditions | -20°C, Inert atmosphere (Argon/N2) |

| GHS Hazards | H302, H315, H319, H335 |

Mechanistic Breakdown of Hazards

-

H302 (Harmful if swallowed): The highly lipophilic gem-difluorocyclopropyl group enhances rapid gastrointestinal absorption. Once systemic, the biologically active amine can disrupt cellular processes[1].

-

H315, H319, H335 (Irritant to Skin, Eyes, and Respiratory Tract): Amine hydrochlorides are inherently acidic when dissolved in aqueous environments (such as sweat or mucous membranes). Crucially, the strong inductive electron-withdrawing effect of the two fluorine atoms significantly lowers the pKa of the amine (making the conjugate acid more prone to release protons compared to unsubstituted cyclopropylamine, which has a pKa of ~8.6)[3]. This localized acidity, combined with the membrane-disrupting potential of the free base, causes serious tissue irritation[2].

Laboratory Handling & Experimental Workflows

As a hygroscopic hydrochloride salt of a chiral amine, exposure to atmospheric moisture not only poses an irritation risk but also threatens the enantiomeric integrity of the (1S) stereocenter over time. The following protocols are designed as self-validating systems to ensure both operator safety and chemical purity.

Protocol 1: Inert Weighing and Reaction Setup

-

Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a vacuum desiccator at room temperature for 30 minutes.

-

Causality: Prevents atmospheric moisture from instantly condensing on the cold, hygroscopic salt[2]. Moisture ingress leads to hydrolysis and complicates downstream moisture-sensitive couplings.

-

-

Inert Transfer: Transfer the equilibrated vial into a glovebox or under a positive-pressure Argon blanket in a fume hood.

-

Causality: Maintains the inert atmosphere required to preserve the crystalline structure and chiral purity.

-

-

Anti-Static Weighing: Use grounded, anti-static spatulas to weigh the required mass into a dried reaction flask.

-

Causality: Fluorinated salts frequently exhibit static charge buildup. Anti-static tools prevent the aerosolization of the H335 respiratory irritant powder.

-

-

Immediate Dissolution: Dissolve the powder in an anhydrous solvent (e.g., DCM, THF) before exposing the flask to ambient atmosphere.

Protocol 2: Emergency Spill Response & Neutralization

-

Isolation: Immediately evacuate the fume hood area and maximize exhaust ventilation.

-

Causality: Mitigates the inhalation risk of the aerosolized respiratory irritant.

-

-

Neutralization: Cover the spilled solid with a mild base (e.g., solid Sodium Bicarbonate, NaHCO3) and slowly mist with water.

-

Causality: NaHCO3 safely neutralizes the acidic HCl component without generating excessive exothermic heat, converting the salt into the free amine, CO2, and NaCl.

-

-

Self-Validating pH Check: Test the neutralized slurry with pH indicator paper. Do not proceed until the pH reads between 7.0 and 8.0.

-

Causality: Verifies the complete neutralization of the localized acidity, ensuring safe physical removal.

-

-